molecular formula C11H7Cl3S B14360649 2-(Trichloromethylsulfanyl)naphthalene CAS No. 91059-32-4

2-(Trichloromethylsulfanyl)naphthalene

Cat. No.: B14360649
CAS No.: 91059-32-4
M. Wt: 277.6 g/mol
InChI Key: ZCKJEAOYHPXALY-UHFFFAOYSA-N
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Description

2-(Trichloromethylsulfanyl)naphthalene is a naphthalene derivative substituted with a trichloromethylsulfanyl (-S-CCl₃) group at the 2-position of the naphthalene ring.

Properties

CAS No.

91059-32-4

Molecular Formula

C11H7Cl3S

Molecular Weight

277.6 g/mol

IUPAC Name

2-(trichloromethylsulfanyl)naphthalene

InChI

InChI=1S/C11H7Cl3S/c12-11(13,14)15-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

ZCKJEAOYHPXALY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloromethylsulfanyl)naphthalene typically involves the introduction of a trichloromethylsulfanyl group to the naphthalene ring. One common method is the reaction of naphthalene with trichloromethylsulfanyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethylsulfanyl)naphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Trichloromethylsulfanyl)naphthalene involves its interaction with specific molecular targets. The trichloromethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic aromatic substitution and redox reactions, which can lead to the formation of various products with different properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)

  • Chemical Structure : Unlike 2-(trichloromethylsulfanyl)naphthalene, methylnaphthalenes lack sulfur and chlorine atoms, featuring only a methyl (-CH₃) group.
  • Toxicity: Acute Exposure: 2-Methylnaphthalene exhibits higher acute toxicity (oral LD₅₀ in rats: ~1,200 mg/kg) compared to 1-methylnaphthalene (~2,400 mg/kg) due to metabolic activation differences .
  • Environmental Fate : Methylnaphthalenes are semi-volatile and prone to atmospheric oxidation, whereas the trichloromethylsulfanyl group in this compound likely increases environmental persistence due to reduced biodegradability .

Naphthalenethiols (1-Naphthalenethiol and 2-Naphthalenethiol)

  • Reactivity : Naphthalenethiols (-SH group) are more nucleophilic than this compound, which has a stable thioether (-S-) linkage.
  • Applications : 2-Naphthalenethiol is used in organic synthesis, while this compound may serve as an intermediate in agrochemicals or pharmaceuticals due to its electrophilic sulfur center .
  • Toxicity : Thiols generally exhibit higher acute toxicity (e.g., 1-naphthalenethiol has an oral LD₅₀ of ~200 mg/kg in rats) compared to methylnaphthalenes, but data for the trichloromethylsulfanyl derivative remain speculative .

Sulfonated Naphthalenes (e.g., 2-Naphthalenesulfonyl Chloride)

  • Chemical Properties : Sulfonyl chlorides are highly reactive electrophiles, whereas this compound is less reactive due to the absence of a sulfonate leaving group.
  • Environmental Impact : Sulfonated naphthalenes are water-soluble and mobile in aquatic systems, but the trichloromethylsulfanyl derivative’s hydrophobicity may lead to bioaccumulation in sediments .

Data Tables

Table 1. Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Log P (Octanol-Water) Melting Point (°C)
This compound* ~277.5 ~4.2 (estimated) 80–85 (estimated)
2-Methylnaphthalene 142.2 3.86 34–36
2-Naphthalenethiol 160.2 3.1 79–81
2-Naphthalenesulfonyl chloride 226.7 2.8 74–78

*Estimated values based on structural analogs .

Research Findings and Gaps

  • Metabolic Pathways : The trichloromethyl group in this compound may undergo reductive dechlorination, analogous to chlorinated solvents, but specific studies are lacking .
  • Regulatory Status: Neither the EPA nor ATSDR has established guidelines for this compound, highlighting a critical data gap .

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